molecular formula C8H10Cl2N2O3 B8125540 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride

2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride

Cat. No.: B8125540
M. Wt: 253.08 g/mol
InChI Key: GUMFKUHQWULSQY-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is an organic compound that features a chloro-nitro-phenoxy group attached to an ethylamine moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.

    Etherification: The 2-chloro-4-nitrophenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(2-chloro-4-nitro-phenoxy)ethanol.

    Amination: The 2-(2-chloro-4-nitro-phenoxy)ethanol is subsequently treated with ammonia or an amine source to produce 2-(2-chloro-4-nitro-phenoxy)-ethylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form corresponding substituted derivatives.

    Oxidation: The ethylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium thiolate, primary or secondary amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(2-Chloro-4-amino-phenoxy)-ethylamine.

    Substitution: 2-(2-Substituted-4-nitro-phenoxy)-ethylamine derivatives.

    Oxidation: 2-(2-Chloro-4-nitro-phenoxy)-acetaldehyde or 2-(2-Chloro-4-nitro-phenoxy)-acetic acid.

Scientific Research Applications

2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It is utilized in the production of agrochemicals and dyes, where its reactive groups facilitate the formation of complex molecules.

    Material Science: The compound is explored for its potential in creating novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-nitro-phenoxy)-propanoic acid: Similar in structure but with a propanoic acid group instead of an ethylamine.

    2-(2-Chloro-4-nitro-phenoxy)-phenol: Lacks the ethylamine moiety, affecting its solubility and reactivity.

    2-(2-Chloro-4-nitro-phenoxy)-acetic acid:

Uniqueness

2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is unique due to its combination of a chloro-nitro-phenoxy group with an ethylamine moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications, particularly in medicinal chemistry where both solubility and reactivity are crucial.

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMFKUHQWULSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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